N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a dimethoxyphenethyl group linked to a phenyltetrazole-sulfanyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-16-9-8-14(12-17(16)27-2)10-11-20-18(25)13-28-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPHPPCZFVPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3,4-dimethoxyphenylethylamine, which is then reacted with 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or tetrazole rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl or tetrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing tetrazole and sulfonamide groups. Research indicates that derivatives of sulfonamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has been tested for its efficacy against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231), showing promising results in inhibiting cell proliferation with low toxicity to normal cells .
Antimicrobial Properties
The sulfonamide group in the compound is known for its broad-spectrum antimicrobial activity. Compounds similar to this compound have been utilized in treating bacterial infections due to their ability to inhibit bacterial growth through competitive inhibition of folate synthesis .
Neuropharmacological Effects
Research into related compounds suggests potential neuropharmacological applications. Some sulfonamide derivatives have been reported to exhibit anticonvulsant properties and may contribute to the development of new treatments for epilepsy and other neurological disorders .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group increases lipophilicity (logP ~3.5*), favoring membrane permeability but possibly reducing aqueous solubility. In contrast, trifluoromethyl (CF₃) groups (as in ) enhance electronegativity and metabolic stability but may increase molecular rigidity .
- Molecular Weight : The target compound’s higher molecular weight (~457.5 g/mol) compared to thiadiazole analogs (~309.3 g/mol) could influence pharmacokinetics, such as absorption and distribution .
Pharmacological Activity Comparisons
While direct activity data for the target compound are unavailable, insights from analogs suggest:
Anti-Exudative Activity
Antiproliferative Potential
Metabolic and Electronic Profiles
- The target compound’s methoxy groups, while electron-donating, may confer antioxidant properties .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃S |
| Molecular Weight | 389.5 g/mol |
| LogP | 2.996 |
| Boiling Point | Not specified |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression.
- Receptor Modulation : Interaction with receptors can alter cellular responses leading to therapeutic effects.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure significantly influence the biological activity of the compound. For instance:
- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and biological activity.
- Tetrazole Ring : Essential for cytotoxic effects against various cancer cell lines.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate potent activity comparable to standard chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15 ± 2 |
| MCF7 | 20 ± 3 |
| HeLa | 18 ± 1 |
Mechanistic Insights
Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins. This interaction may lead to conformational changes that affect protein function.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various derivatives of this compound. It was found that modifications at the phenyl and tetrazole positions significantly impacted both potency and selectivity towards cancer cells over normal cells.
Study Highlights:
- Compound Variants : Several analogs were synthesized and tested.
- Comparison with Doxorubicin : Some variants demonstrated superior activity compared to doxorubicin in specific assays.
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves multi-step reactions. Key steps include:
- Amide bond formation : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with a sulfanyl-acetic acid derivative.
- Tetrazole ring introduction : Using hydrazine or substituted hydrazines under controlled pH and temperature (60–80°C) to form the 1,2,3,4-tetrazole moiety .
- Catalytic optimization : Refluxing with pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours to enhance yield . Purification involves recrystallization from ethanol or chromatography.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
Q. How should stability studies be designed to evaluate storage conditions?
- Environmental stress testing : Expose the compound to varying pH (3–10), UV light, and temperatures (4°C, 25°C, 40°C) for 1–4 weeks.
- Analytical endpoints : Use HPLC to quantify degradation products and NMR to detect structural changes .
Q. What initial biological assays are suitable for screening therapeutic potential?
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity .
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis yield and purity?
- Design of Experiments (DOE) : Apply factorial designs to test variables like temperature (100–150°C), catalyst concentration (0.005–0.02 M), and reaction time (3–8 hours).
- Response surface methodology (RSM) : Model interactions between parameters to identify optimal conditions .
- Validation : Replicate top-performing conditions in triplicate to ensure reproducibility .
Q. What computational strategies predict reactivity or biological interactions?
- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways and transition states .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) to prioritize derivatives for synthesis .
- Machine learning : Train models on existing bioactivity data to predict structure-activity relationships (SAR) .
Q. How can contradictory bioactivity data across studies be resolved?
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and structural analogs.
- SAR refinement : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy) to isolate critical functional groups .
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. What strategies mitigate spectral complexity in characterization?
- 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- Hyphenated LC-MS : Couple liquid chromatography with MS to separate and identify impurities .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .
Q. How does the compound’s reactivity under extreme conditions inform derivatization?
- pH-dependent stability : Conduct kinetic studies in acidic (pH 2) and basic (pH 12) buffers to identify labile bonds (e.g., sulfanyl or amide) .
- Light-induced reactions : Expose to UV (254 nm) to assess photodegradation pathways for prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
